![molecular formula C19H11F3N2S B2763087 2-(苯基硫基)-5-[3-(三氟甲基)苯基]烟酸甲腈 CAS No. 338964-69-5](/img/structure/B2763087.png)

2-(苯基硫基)-5-[3-(三氟甲基)苯基]烟酸甲腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

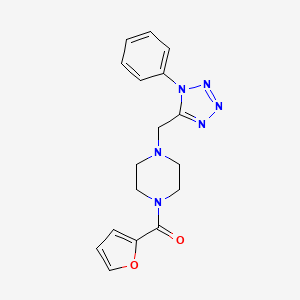

The compound “2-(Phenylsulfanyl)-5-[3-(trifluoromethyl)phenyl]nicotinonitrile” is an organic molecule that contains a nitrile group (-C≡N), a trifluoromethyl group (-CF3), and a phenylsulfanyl group (Ph-S-). The presence of these functional groups could give this compound unique chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the electron-withdrawing nitrile and trifluoromethyl groups, which could cause the molecule to have a polar nature. The phenyl rings could contribute to the compound’s planarity and rigidity .Chemical Reactions Analysis

The nitrile group is susceptible to hydrolysis, reduction, and other reactions that involve the triple bond. The trifluoromethyl group is generally stable but can participate in certain reactions under specific conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the nitrile group could contribute to the compound’s polarity, and the trifluoromethyl group could increase its lipophilicity .科学研究应用

巯基团研究

一项关于巯基团的研究表明芳香族二硫化物(与 2-(苯硫基)-5-[3-(三氟甲基)苯基]烟腈的化学家族密切相关)在测定生物材料中的巯基含量方面很有用,展示了其在生化研究中的相关性 (Ellman, 1959)。

有机合成进展

研究重点介绍了 α-苯硫基异氰化物的创新三聚化,展示了该化合物在合成复杂二氢嘧啶衍生物中的作用。这一工艺强调了其在有机合成中的重要性,提供了一条创建具有潜在生物活性的物质的途径 (Uno 等人,1996)。

化学合成和抗菌活性

一项关于由 2-肼基-4-(4-甲氧基苯基)-6-苯基烟腈合成的吡啶并[2,1-c][1,2,4]三嗪衍生物的研究展示了该化学物质在创建具有潜在抗菌活性的分子中的应用。这项研究提供了对该化合物在开发新药剂中的用途的见解 (Zaki 等人,2004)。

材料科学与工程

在材料科学中,使用 2-(苯硫基)-5-[3-(三氟甲基)苯基]烟腈的衍生物开发出具有改进水通量的新型磺化薄膜复合纳滤膜。这些膜在染料处理应用中显示出增强的性能,说明了该化合物在环境工程和水净化技术中的重要性 (Liu 等人,2012)。

未来方向

作用机制

Target of Action

Related compounds such as trifluoromethyl phenyl sulfone are known to interact with arylthiolate anions .

Mode of Action

Arylthiolate anions can form electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone, a related compound . These complexes can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation, realizing the S-trifluoromethylation of thiophenols . This suggests that 2-(Phenylsulfanyl)-5-[3-(trifluoromethyl)phenyl]nicotinonitrile may have a similar mode of action.

Biochemical Pathways

The s-trifluoromethylation of thiophenols, which is achieved by related compounds, suggests that it may influence pathways involving these molecules .

Result of Action

The compound’s potential interaction with arylthiolate anions and its possible role in s-trifluoromethylation suggest that it may have significant effects at the molecular level .

Action Environment

The related compound trifluoromethyl phenyl sulfone is known to undergo reactions under visible light irradiation , suggesting that light conditions may play a role in the action of 2-(Phenylsulfanyl)-5-[3-(trifluoromethyl)phenyl]nicotinonitrile.

属性

IUPAC Name |

2-phenylsulfanyl-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11F3N2S/c20-19(21,22)16-6-4-5-13(10-16)15-9-14(11-23)18(24-12-15)25-17-7-2-1-3-8-17/h1-10,12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYTBWAXKRRTZJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=C(C=C(C=N2)C3=CC(=CC=C3)C(F)(F)F)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11F3N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Amino-6-(difluoromethyl)-4-(furan-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2763005.png)

![1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-isopropylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2763009.png)

![N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-ethyloxamide](/img/structure/B2763010.png)

![[2-(5-Chloro-2-cyanoanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2763013.png)

![8-Methoxy-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2763016.png)

![[4-(Difluoromethyl)-5-methyl-1,3-thiazol-2-yl]methanamine;hydrochloride](/img/structure/B2763018.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)thiophene-3-carboxamide](/img/structure/B2763019.png)

![(13S,17R)-N-[(1E)-(dimethylamino)methylidene]-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1,3,5,7,9-pentaene-16-carboxamide](/img/structure/B2763021.png)

![5-Bromo-N-[[4-(furan-3-yl)phenyl]methyl]pyrimidin-2-amine](/img/structure/B2763022.png)

![4-[2-(6-Methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]benzonitrile](/img/structure/B2763023.png)